7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Convenient Synthesis : A study by Lkizler, Demirbas, and Lkizler (1996) discussed the synthesis of 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, which are structurally related to the compound , highlighting the versatility of such compounds in chemical synthesis (Lkizler, Demirbas, & Lkizler, 1996).
Reactivity with Malonic Ester : Korotkikh et al. (2008) investigated the reaction of similar triazoles with malonic ester, leading to the formation of heterocyclic zwitterionic compounds. This demonstrates the reactivity of azulene derivatives in creating complex structures (Korotkikh et al., 2008).
Azulene Derivatives Synthesis : Song and Hansen (1999) described the synthesis of azulene derivatives, indicating the potential for creating diverse molecular structures starting from azulene-based compounds (Song & Hansen, 1999).
Chemical Transformations and Characterizations
C,O-Dialkylation Study : Snyder et al. (2003) conducted a study on the C,O-dialkylation of Meldrum's acid, leading to the formation of a compound structurally similar to the one . This research provides insights into the chemical behavior and potential transformations of such compounds (Snyder et al., 2003).
Reduction and Diazotization : Mironovich et al. (2017) explored the reduction and diazotization of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, providing a perspective on how such structures can be modified and utilized in various chemical reactions (Mironovich et al., 2017).
Spectroscopic Characterization : A study by Lierop et al. (1998) involved the spectroscopic characterization of additives in food packaging, including compounds structurally related to the subject compound. This highlights the importance of analytical techniques in understanding these compounds (Lierop et al., 1998).
Future Directions
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-6-9(11(17)18)7-16-10(8-15)4-5-14-16/h4-5,9H,6-8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRFFGUWLCEYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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